molecular formula C12H15F3N2 B13964240 (S)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

(S)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13964240
M. Wt: 244.26 g/mol
InChI Key: KMBMYNDKWYEYAI-NSHDSACASA-N
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Description

(S)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.

    Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

(S)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enantioselective proteins, influencing their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine include other pyrrolidine derivatives such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzyl and trifluoromethyl groups enhances its ability to interact with biological targets and increases its potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

(3S)-N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)17(11-6-7-16-8-11)9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1

InChI Key

KMBMYNDKWYEYAI-NSHDSACASA-N

Isomeric SMILES

C1CNC[C@H]1N(CC2=CC=CC=C2)C(F)(F)F

Canonical SMILES

C1CNCC1N(CC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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